molecular formula C20H19ClN4OS B2557905 N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline CAS No. 477866-55-0

N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline

Cat. No.: B2557905
CAS No.: 477866-55-0
M. Wt: 398.91
InChI Key: IXMDMWFMKBQXTJ-VAWYXSNFSA-N
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Description

N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline (CAS: 477866-55-0) is a triazine-based organic compound featuring a 4-methoxyaniline group attached via a vinyl linker to a 1,2,4-triazin-5-yl core. The triazine ring is substituted with a 4-chlorobenzylsulfanyl group at position 3 and a methyl group at position 4. Its molecular weight is 398.92 g/mol . This compound is of interest in medicinal and materials chemistry due to its structural complexity, which allows for modulation of electronic and steric properties through substituent variations.

Properties

IUPAC Name

N-[(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]ethenyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c1-14-19(11-12-22-17-7-9-18(26-2)10-8-17)23-20(25-24-14)27-13-15-3-5-16(21)6-4-15/h3-12,22H,13H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMDMWFMKBQXTJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H19ClN4S
Molecular Weight378.90 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to reduced metabolic activity in target cells.
  • Receptor Modulation : It interacts with cellular receptors, leading to alterations in signal transduction pathways. This modulation can affect cellular responses and potentially induce therapeutic effects.
  • Induction of Apoptosis : In cancer cells, the compound has been noted to induce apoptosis through the activation of pro-apoptotic proteins while inhibiting anti-apoptotic proteins. This dual action may enhance its efficacy as an anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce cell cycle arrest. For example:

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10Cell cycle arrest

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of the compound on MCF-7 and HeLa cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM for MCF-7 and 10 µM for HeLa cells. The study concluded that the compound effectively induces apoptosis in these cell lines through mitochondrial pathways.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against C. albicans, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent variations and their physicochemical implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Aniline Substituent Sulfanyl Group Molecular Formula Molecular Weight (g/mol) Purity CAS Number
N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline (Target) 4-Methoxy 4-Chlorobenzyl - 398.92 - 477866-55-0
N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline 4-Methyl 4-Chlorobenzyl C₂₀H₁₉ClN₄S 382.92 >90% 477866-56-1
N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline 3-Trifluoromethyl 4-Chlorobenzyl - - - 477866-57-2
N-{2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-O-(4-chlorobenzyl)hydroxylamine O-(4-Chlorobenzyl) Benzyl - 398.92 - 477866-54-9
N-(2-[3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl)-4-methylaniline 4-Methyl Allyl C₁₆H₁₈N₄S 298.41 - 477865-91-1

Key Structural and Functional Comparisons

Aniline Substituent Effects 4-Methoxy (Target): The methoxy group enhances electron-donating properties and polarity compared to the 4-methyl and 3-trifluoromethyl derivatives. This may improve solubility in polar solvents . The purity of this derivative is reported as >90% . 3-Trifluoromethyl (CAS 477866-57-2): The trifluoromethyl group introduces strong electron-withdrawing effects, which could alter reactivity and binding affinity in biological systems .

Sulfanyl Group Variations 4-Chlorobenzyl (Target): The 4-chlorobenzyl group provides steric bulk and lipophilicity, which may influence molecular packing in crystalline phases . Benzyl (CAS 477866-54-9): Replacing 4-chlorobenzyl with benzyl removes the chlorine atom, reducing electronegativity and possibly altering intermolecular interactions .

Molecular Weight Trends

  • The allylsulfanyl variant (298.41 g/mol) has the lowest molecular weight due to its simpler substituents, while hydroxylamine and methoxy derivatives (398.92 g/mol) are heavier .

Research Implications

  • The 4-methoxy and 3-trifluoromethyl aniline derivatives are candidates for structure-activity relationship (SAR) studies in drug discovery, particularly for targets sensitive to electronic effects.
  • The allylsulfanyl variant’s lower molecular weight and flexibility may be advantageous in materials science for designing dynamic molecular frameworks.
  • Limited purity data (only available for the 4-methyl derivative ) highlights the need for rigorous analytical characterization of these compounds.

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